molecular formula C14H15NO2 B1470056 1-[(4-ethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1524957-12-7

1-[(4-ethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid

Cat. No. B1470056
CAS RN: 1524957-12-7
M. Wt: 229.27 g/mol
InChI Key: ZGEYEQUIFAJFCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethylphenyl)methyl-1H-pyrrole-3-carboxylic acid, also known as EPMPCA, is an organic compound with a molecular formula of C10H11NO2. It is a colorless solid that is insoluble in water, but soluble in organic solvents such as ethanol and methanol. It is a derivative of pyrrole, a five-membered aromatic heterocyclic compound, and is widely used in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

Drug Discovery

Pyrrole derivatives, including “1-[(4-ethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid”, have been widely used in drug discovery . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .

Material Science

In the field of material science, pyrrole derivatives have shown promising results . They can be used in the synthesis of various materials due to their unique chemical properties .

Catalysis

Pyrrole derivatives are also used in catalysis . They can act as catalysts in various chemical reactions, enhancing the rate of reaction and improving the yield .

Antipsychotic Drugs

Drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic .

Anticancer Drugs

Pyrrole derivatives have been used in the development of anticancer drugs. They have shown effectiveness against leukemia, lymphoma, and myelofibrosis .

Antibacterial and Antifungal Drugs

Pyrrole derivatives have been used to develop antibacterial and antifungal drugs . They have shown significant activity against various bacterial and fungal strains .

Antiprotozoal and Antimalarial Drugs

Pyrrole derivatives have also been used in the development of antiprotozoal and antimalarial drugs . They have shown significant activity against various protozoan parasites and malaria .

β-Adrenergic Antagonist

Pyrrole derivatives have been used in the development of β-adrenergic antagonists . These drugs are used to treat conditions like hypertension and angina .

properties

IUPAC Name

1-[(4-ethylphenyl)methyl]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-2-11-3-5-12(6-4-11)9-15-8-7-13(10-15)14(16)17/h3-8,10H,2,9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEYEQUIFAJFCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-ethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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